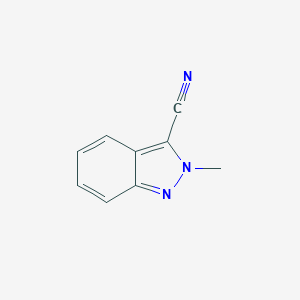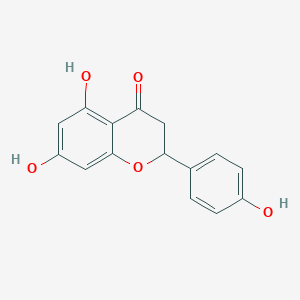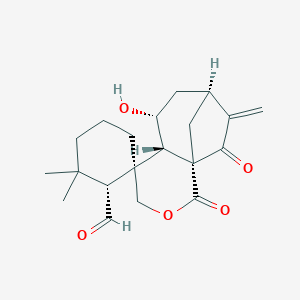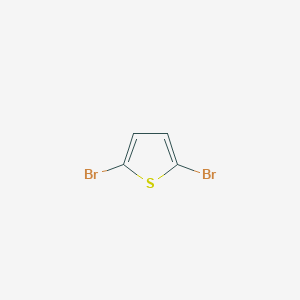
2,5-ジブロモチオフェン
概要
説明
2,5-Dibromothiophene is an organic compound with the molecular formula C4H2Br2S. It is a derivative of thiophene, where two bromine atoms are substituted at the 2 and 5 positions of the thiophene ring. This compound is known for its applications in organic synthesis, particularly in the preparation of conjugated polymers and other advanced materials .
科学的研究の応用
2,5-Dibromothiophene has a wide range of applications in scientific research:
作用機序
Target of Action
2,5-Dibromothiophene is primarily used as a starting reagent in the synthesis of various organic compounds
Mode of Action
The compound’s mode of action is primarily through its ability to undergo polymerization by debromination with magnesium, catalyzed by nickel compounds, to form poly(2,5-thienylene) . This reaction is a key step in the synthesis of various organic compounds.
Biochemical Pathways
Instead, it serves as a building block in the synthesis of more complex molecules that may interact with various biochemical pathways . For instance, it has been used in the synthesis of α,α′-didecylquater-, -quinque- and -sexi-thiophenes .
Pharmacokinetics
Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific context and conditions of its use .
Result of Action
The primary result of 2,5-Dibromothiophene’s action is the formation of poly(2,5-thienylene) and other complex organic compounds . These compounds can have a wide range of molecular and cellular effects depending on their specific structures and properties.
Action Environment
The action of 2,5-Dibromothiophene is influenced by various environmental factors, including the presence of other reagents, temperature, and pH . These factors can affect the efficiency of its reactions and the stability of the resulting compounds.
生化学分析
Biochemical Properties
It is known that 2,5-Dibromothiophene can polymerize by debromination with magnesium, catalyzed by nickel compounds, to form poly(2,5-thienylene) . This suggests that 2,5-Dibromothiophene may interact with certain enzymes or proteins that facilitate this reaction.
Molecular Mechanism
Its ability to polymerize to form poly(2,5-thienylene) suggests that it may interact with biomolecules at the molecular level .
準備方法
Synthetic Routes and Reaction Conditions: 2,5-Dibromothiophene can be synthesized through the bromination of thiophene. One common method involves the addition of bromine in hydrobromic acid to thiophene, resulting in high yields of 2,5-dibromothiophene . Another method includes the use of bromine in the presence of a solvent like benzene .
Industrial Production Methods: Industrial production of 2,5-dibromothiophene typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the bromination process .
化学反応の分析
Types of Reactions: 2,5-Dibromothiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in halogen dance reactions, where the bromine atoms can be rearranged or substituted.
Polymerization: It polymerizes by debromination with magnesium catalyzed by nickel compounds to form poly(2,5-thienylene).
Cross-Coupling Reactions: It is used in Suzuki and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nickel and Palladium Catalysts: Used in polymerization and cross-coupling reactions.
Bromine and Hydrobromic Acid: Used in the initial bromination of thiophene.
Major Products Formed:
Poly(2,5-thienylene): Formed through polymerization.
Various Substituted Thiophenes: Formed through cross-coupling reactions.
類似化合物との比較
2,5-Dichlorothiophene: Similar in structure but with chlorine atoms instead of bromine.
2,5-Diiodothiophene: Contains iodine atoms, making it more reactive due to the larger atomic size.
2,3,5-Tribromothiophene: Contains an additional bromine atom, leading to different reactivity and applications.
Uniqueness of 2,5-Dibromothiophene: 2,5-Dibromothiophene is unique due to its balanced reactivity and stability, making it an ideal intermediate for various synthetic applications. Its ability to form conjugated polymers with desirable electronic properties sets it apart from other halogenated thiophenes .
特性
IUPAC Name |
2,5-dibromothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2S/c5-3-1-2-4(6)7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVDUUXRXJTAJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73061-85-5 | |
| Record name | Thiophene, 2,5-dibromo-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73061-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3062863 | |
| Record name | Thiophene, 2,5-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2,5-Dibromothiophene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19481 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.06 [mmHg] | |
| Record name | 2,5-Dibromothiophene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19481 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3141-27-3 | |
| Record name | 2,5-Dibromothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3141-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003141273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DIBROMOTHIOPHENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene, 2,5-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiophene, 2,5-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dibromothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIBROMOTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0033K8CXM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-Dibromothiophene?
A1: 2,5-Dibromothiophene has a molecular formula of C4H2Br2S and a molecular weight of 241.92 g/mol.
Q2: What spectroscopic data is available for characterizing 2,5-Dibromothiophene?
A2: Researchers commonly employ techniques like 1H NMR, 13C NMR, FT-IR, and elemental analysis to characterize 2,5-Dibromothiophene [, , , , ].
Q3: Is 2,5-Dibromothiophene stable under ambient conditions?
A3: While generally stable, some 2,5-dibromothiophene derivatives can undergo spontaneous solid-state polymerization upon standing []. This reactivity highlights the influence of substituents on the compound's stability.
Q4: What factors influence the solubility of 2,5-dibromothiophene-based polymers?
A4: The solubility of polythiophenes derived from 2,5-dibromothiophene is significantly impacted by factors such as the nature of side chains, regioregularity, and the presence of electron-withdrawing or -donating groups [, , , ]. For instance, incorporating bulky phenylnaphthalene side chains can lead to decreased solubility [].
Q5: How is 2,5-Dibromothiophene employed in the synthesis of polythiophenes?
A5: 2,5-Dibromothiophene serves as a crucial monomer in various polymerization reactions, including Kumada-type coupling [], Grignard metathesis polymerization (GRIM) [, , ], nickel-catalyzed dehalogenative polycondensation [, , , , ], and Stille coupling reactions [, , ].
Q6: Can you elaborate on the role of nickel catalysts in polymerization reactions involving 2,5-Dibromothiophene?
A6: Nickel catalysts, particularly those with phosphine ligands like NiCl2[bis(diphenylphosphino)benzene], effectively mediate the dehalogenative polycondensation of 2,5-dibromothiophene [, ]. This method provides a route to polythiophenes with varying molecular weights and electronic properties.
Q7: Are there alternative polymerization methods for 2,5-Dibromothiophene besides transition-metal catalysis?
A7: Yes, solid-state polymerization of specific 2,5-dibromothiophene derivatives like DBEDOT and DBEDTT has been successfully employed to synthesize PEDOT and PEDTT, respectively []. This method offers an alternative route to insoluble, potentially conductive polythiophenes.
Q8: How do substituents on the thiophene ring affect the reactivity of 2,5-Dibromothiophene?
A8: Substituents on the thiophene ring significantly impact the reactivity of 2,5-dibromothiophene. Electron-withdrawing groups, like carboxylates, can enhance the reactivity towards nucleophilic attack, while electron-donating groups may have the opposite effect [, ]. This tunability is crucial for tailoring the properties of the resulting polymers.
Q9: How does the halogen dance phenomenon influence the reactivity of 2,5-Dibromothiophene?
A9: The "halogen dance" phenomenon, involving the migration of bromine atoms on the thiophene ring, can occur under certain reaction conditions, particularly in the presence of strong bases like LDA [, , ]. This phenomenon can lead to the formation of unexpected isomers and complicate the synthesis of regioregular polythiophenes.
Q10: How does the position of the bromine atoms affect the properties of the resulting polythiophenes?
A10: The relative positions of bromine atoms in the starting 2,5-dibromothiophene derivatives are critical for controlling the regioregularity of the resulting polymers [, ]. High regioregularity, often achieved through controlled polymerization techniques, is desirable for optimizing the electronic and optical properties of these materials.
Q11: What are the potential applications of 2,5-Dibromothiophene-based polymers?
A11: Polythiophenes, including those derived from 2,5-dibromothiophene, hold significant promise in various applications like organic photovoltaics (OPVs) [, ], electrochromic devices [, , ], field-effect transistors (FETs) [], and sensors []. Their tunable electronic properties, processability, and environmental stability make them attractive for these emerging technologies.
Q12: What are some challenges and future directions in 2,5-Dibromothiophene research?
A12: Continued research on 2,5-dibromothiophene focuses on developing greener and more efficient synthetic methods, improving the control over polymer architecture and regioregularity, and exploring new applications in organic electronics and beyond [, ]. Understanding the structure-property relationships of these materials remains crucial for their advancement.
- Research on 2,5-dibromothiophene extends to the synthesis and characterization of oligomers, which provide valuable insights into the properties of their polymeric counterparts [, , , , ].
- Characterization techniques like UV-Vis absorption spectroscopy, fluorescence spectroscopy, cyclic voltammetry, and X-ray diffraction are essential for probing the optical, electronic, and structural characteristics of 2,5-dibromothiophene-based materials [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate](/img/structure/B18088.png)
![2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B18096.png)
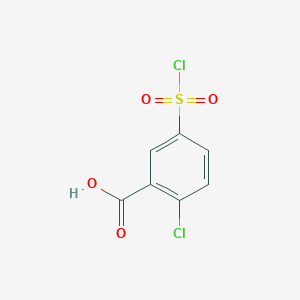
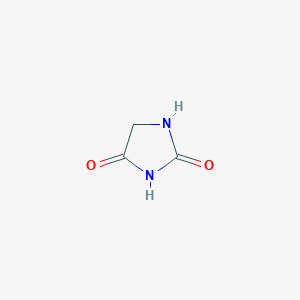

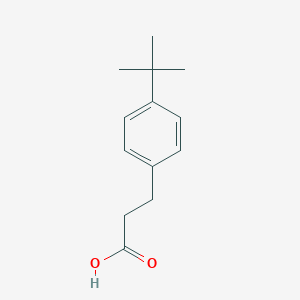
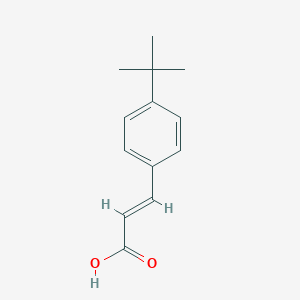
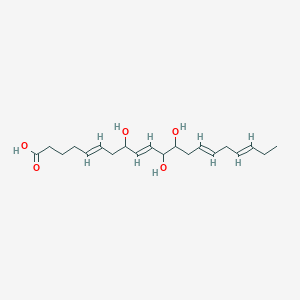
![[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18123.png)

